cis-Clopidogrel-MP Derivative(Pair of Enantiomers)

Description

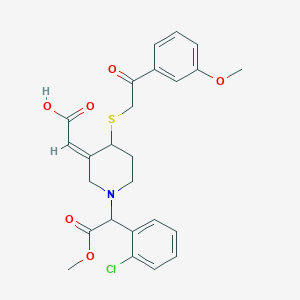

cis-Clopidogrel-MP Derivative, chemically designated as a pair of enantiomers, is a 3’-methoxyacetophenone derivative of the active metabolite of clopidogrel. It functions as an orally active platelet inhibitor targeting the P2Y12 receptor, critical in preventing thrombotic events . The compound has a molecular formula of C25H26ClNO6S, a molecular weight of 503.99 g/mol, and a CAS number of 1122047-98-6 . Its stereochemical configuration (cis) results in two non-superimposable enantiomers, which exhibit distinct pharmacokinetic and pharmacodynamic properties due to their chiral nature .

Enantiomers are critical in pharmacology, as they may differ in efficacy, toxicity, and metabolic pathways. For cis-Clopidogrel-MP, the separation and analysis of enantiomers require advanced techniques such as high-speed counter-current chromatography (HSCCC) with sulfated-β-cyclodextrin, ensuring precise isolation for research and clinical applications .

Properties

Molecular Formula |

C25H26ClNO6S |

|---|---|

Molecular Weight |

504.0 g/mol |

IUPAC Name |

(2Z)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13- |

InChI Key |

FNCOEMFSIDGTAR-LGMDPLHJSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Clopidogrel-MP Derivative typically involves several key steps:

Starting Material Preparation: The synthesis begins with the preparation of the thienopyridine core structure. This involves the cyclization of appropriate precursors under controlled conditions.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the chlorinated intermediate.

Enantiomer Separation: The resulting mixture of enantiomers is separated using chiral chromatography techniques to obtain the individual enantiomers.

Industrial Production Methods

Industrial production of cis-Clopidogrel-MP Derivative involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing robust separation techniques for enantiomeric resolution. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: cis-Clopidogrel-MP Derivative can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Methoxide, hydroxide.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

cis-Clopidogrel-MP Derivative, also known as Clopidogrel-MP-AM, is a chemical compound and a 3'-methoxyacetophenone derivative of the active metabolite of Clopidogrel. It has a molecular formula of and a molecular weight of approximately 503.995 g/mol. It functions as an orally active platelet inhibitor that targets the P2Y12 receptor, which is important in platelet aggregation and thrombus formation.

Clinical Use

- Antiplatelet Agent Cis-Clopidogrel-MP Derivative is used to lower the risk of thrombotic events. It achieves this by selectively targeting the P2Y12 receptor, a key mediator of platelet aggregation.

- Cardiovascular Diseases Studies have shown that cis-Clopidogrel-MP Derivative can significantly improve outcomes in patients with cardiovascular diseases by preventing clot formation.

Research

Ongoing research explores potential roles in other therapeutic areas.

- Cancer Treatment Research is being done to explore the potential of cis-Clopidogrel-MP Derivative in cancer treatment.

- Metabolic Disorders Studies are being conducted to determine potential applications of cis-Clopidogrel-MP Derivative in treating metabolic disorders.

Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Clopidogrel | Thienopyridine derivative targeting P2Y12 | Prodrug requiring metabolic activation |

| Prasugrel | Thienopyridine derivative with faster activation | More potent than Clopidogrel |

| Ticagrelor | Non-thienopyridine reversible P2Y12 antagonist | Rapid onset and offset of action |

| Cangrelor | Directly acting P2Y12 antagonist | Administered via intravenous route |

Mechanism of Action

The mechanism of action of cis-Clopidogrel-MP Derivative involves its interaction with the P2Y12 receptor on the surface of platelets. By binding to this receptor, the compound inhibits the activation and aggregation of platelets, thereby reducing the risk of thrombus formation. The molecular pathways involved include the inhibition of adenosine diphosphate (ADP)-induced platelet activation and the subsequent signaling cascade that leads to platelet aggregation.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key differences between cis-Clopidogrel-MP and related compounds:

Key Observations:

Stereochemical Impact :

- The cis configuration enables enantiomeric pairing, whereas the trans form results in diastereomers due to differing spatial arrangements. Diastereomers exhibit distinct physical properties (e.g., solubility, melting points), facilitating separation via conventional chromatography .

- Racemic mixtures (e.g., rac-Clopidogrel-MP) contain equal proportions of enantiomers, requiring chiral resolution techniques for pharmacological evaluation .

Isotopic Derivatives :

- Isotopic variants like cis-Clopidogrel-MP-13C,d3 (molecular weight 508.01) are used as internal standards in mass spectrometry to enhance analytical precision .

Pharmacological and Analytical Comparisons

Bioactivity and Mechanism

- cis-Clopidogrel-MP : Directly inhibits the P2Y12 receptor, mimicking the active metabolite of clopidogrel. Demonstrated efficacy in animal models at doses of 10 mg/kg .

- trans-Clopidogrel-MP : Lacks direct pharmacological activity; primarily used as an internal standard in HPLC and LC-MS due to its stability and distinct retention time .

- Racemic Mixtures : Require enantiomeric separation to isolate the bioactive form, as the inactive enantiomer may compete for metabolic pathways or cause adverse effects .

Analytical Challenges

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing cis-Clopidogrel-MP enantiomers?

Synthesis typically involves derivatizing clopidogrel’s active metabolite (e.g., 2-oxo-clopidogrel) with 3-methoxyphenacyl bromide to form the MP-AM derivative. Characterization requires chiral HPLC or UPLC with conditions optimized for resolving diastereomers (e.g., C18 column, gradient elution with acetonitrile/water containing 0.1% formic acid) . Absolute configuration determination employs NMR spectroscopy, focusing on nuclear Overhauser effect (NOE) correlations and comparison with known standards .

Q. How can researchers achieve baseline separation of cis-Clopidogrel-MP enantiomers?

High-speed counter-current chromatography (HSCCC) with sulfated-β-cyclodextrin as a chiral selector is effective. Optimize parameters such as pH (6.0–7.5), temperature (25°C), and mobile phase composition (e.g., n-hexane/ethyl acetate/methanol/water) to enhance enantiomeric resolution . Alternatively, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) show high selectivity for clopidogrel derivatives .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported pharmacokinetic profiles of cis-Clopidogrel-MP enantiomers?

Contradictions in metabolic stability data often arise from interspecies differences in cytochrome P450 (CYP) enzyme activity. For example, human liver microsomes may metabolize enantiomers faster than rodent models. Validate findings using in vitro assays with recombinant CYP2C19 isoforms and cross-reference with in vivo pharmacokinetic studies in multiple species . Quantify enantiomer-specific AUC and Cmax values using LC-MS/MS with deuterated internal standards (e.g., cis-Clopidogrel-MP-<sup>13</sup>CD3) to improve accuracy .

Q. How do the antiplatelet activities of cis-Clopidogrel-MP enantiomers differ mechanistically?

The (S)-enantiomer exhibits higher P2Y12 receptor antagonism due to stereospecific binding to the receptor’s ADP-binding pocket. Assess activity via in vitro platelet aggregation assays (e.g., light transmission aggregometry with ADP as an agonist) and compare IC50 values. Molecular docking simulations further clarify enantiomer-receptor interactions, highlighting hydrogen bonding differences at residues Tyr105 and Lys280 .

Q. What analytical challenges arise in quantifying trace enantiomeric impurities, and how can they be resolved?

Co-elution of diastereomers (e.g., H3 and H4 isomers) complicates quantification. Use orthogonal methods:

- HPLC-DAD : Optimize gradient programs (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to achieve resolution >1.5 between peaks .

- Chiral LC-MS : Employ a Lux Cellulose-2 column with electrospray ionization (ESI+) to enhance sensitivity for impurities at <0.1% . Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R<sup>2</sup> > 0.995), and LOQ ≤10 ng/mL .

Q. How should researchers design studies to evaluate enantiomer-specific drug-drug interactions (DDIs)?

Use a two-phase approach:

- Phase 1 : Screen for CYP inhibition/induction using human hepatocytes treated with individual enantiomers (1–100 µM). Monitor CYP2C19 activity via omeprazole 5-hydroxylation .

- Phase 2 : Conduct clinical DDI studies with probe substrates (e.g., voriconazole for CYP2C19) in healthy volunteers. Apply population pharmacokinetic modeling to predict enantiomer-specific interaction magnitudes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.